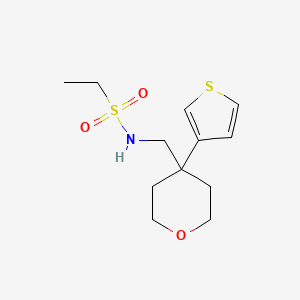

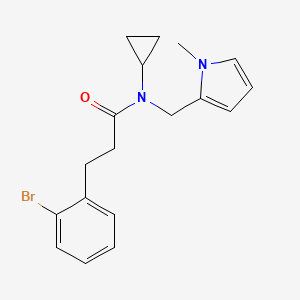

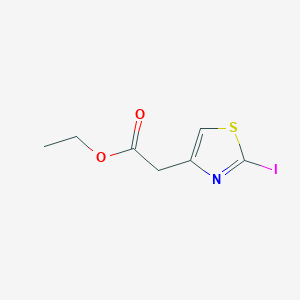

3-(2-bromophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-bromophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)propanamide” is a complex organic molecule. It contains a bromophenyl group, a cyclopropyl group, and a 1-methyl-1H-pyrrol-2-yl group. These groups are connected by amide and methylene linkages .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the bromophenyl and 1-methyl-1H-pyrrol-2-yl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and 1-methyl-1H-pyrrol-2-yl groups could potentially introduce interesting electronic and steric effects .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s density and boiling point compared to compounds with similar molecular weights .Scientific Research Applications

Palladium Catalysis in Suzuki-Type C−C Coupling

- Research Context: A study by Mazet and Gade (2001) explored the use of bis(oxazolinyl)pyrrole, a compound related in structure to the one , as a monoanionic tridentate supporting ligand in palladium catalysis. This was particularly effective in Suzuki cross-coupling reactions, a critical process in organic synthesis for forming carbon-carbon bonds (Mazet & Gade, 2001).

Anticonvulsant Activity of Hybrid Compounds

- Research Context: Kamiński et al. (2015) synthesized a series of hybrid compounds combining features of known antiepileptic drugs, with structures similar to the compound . These compounds demonstrated broad-spectrum anticonvulsant activity in preclinical models (Kamiński et al., 2015).

Electrophilic Cyanation in Synthesis

- Research Context: Anbarasan, Neumann, and Beller (2011) used a method involving electrophilic cyanation for synthesizing various benzonitriles from aryl bromides, a process relevant to the synthesis of compounds like the one (Anbarasan, Neumann, & Beller, 2011).

Fluorescent ATRP Initiator Synthesis

- Research Context: Kulai and Mallet-Ladeira (2016) synthesized and analyzed 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which is structurally similar to the compound . This compound demonstrated efficiency as a fluorescent ATRP initiator in polymerizations (Kulai & Mallet-Ladeira, 2016).

Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides

- Research Context: Baranovskyi et al. (2018) investigated 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides for their antibacterial and antifungal properties. These compounds share a similar molecular structure with the compound (Baranovskyi et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(2-bromophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O/c1-20-12-4-6-16(20)13-21(15-9-10-15)18(22)11-8-14-5-2-3-7-17(14)19/h2-7,12,15H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPWHXGBUFXCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CCC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl-[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2975236.png)

![4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2975238.png)

![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2975251.png)